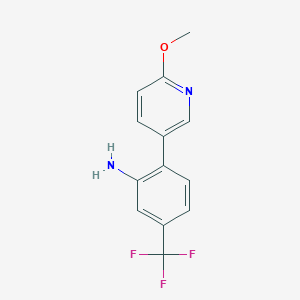

Benzenamine, 2-(6-methoxy-3-pyridinyl)-5-(trifluoromethyl)-

CAS No.: 835876-04-5

Cat. No.: VC18909995

Molecular Formula: C13H11F3N2O

Molecular Weight: 268.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 835876-04-5 |

|---|---|

| Molecular Formula | C13H11F3N2O |

| Molecular Weight | 268.23 g/mol |

| IUPAC Name | 2-(6-methoxypyridin-3-yl)-5-(trifluoromethyl)aniline |

| Standard InChI | InChI=1S/C13H11F3N2O/c1-19-12-5-2-8(7-18-12)10-4-3-9(6-11(10)17)13(14,15)16/h2-7H,17H2,1H3 |

| Standard InChI Key | NJUFYKWXFDHTMY-UHFFFAOYSA-N |

| Canonical SMILES | COC1=NC=C(C=C1)C2=C(C=C(C=C2)C(F)(F)F)N |

Introduction

Chemical Identity and Structural Characterization

Molecular Composition and Nomenclature

The compound is systematically named benzenamine, 2-(6-methoxy-3-pyridinyl)-5-(trifluoromethyl)-, reflecting its benzene ring substituted with a pyridine moiety and a trifluoromethyl group. Its molecular formula is C₁₃H₁₁F₃N₂O, with a molecular weight of 268.234 g/mol . The IUPAC name denotes the following structural features:

-

A benzene ring with an amino group (-NH₂) at position 1.

-

A 6-methoxy-3-pyridinyl substituent at position 2, comprising a pyridine ring with a methoxy (-OCH₃) group at position 6.

-

A trifluoromethyl (-CF₃) group at position 5.

The presence of both methoxy (electron-donating) and trifluoromethyl (electron-withdrawing) groups creates a unique electronic profile, influencing reactivity and intermolecular interactions .

The trifluoromethyl group enhances lipophilicity, as evidenced by the predicted LogP value, while the methoxy-pyridine moiety contributes to π-π stacking interactions in biological systems .

Synthetic Routes and Methodologies

Nucleophilic Aromatic Substitution

A common strategy for introducing methoxy groups to pyridine rings involves nucleophilic substitution. For example, 2-chloro-3-trifluoromethylpyridine reacts with sodium methoxide under reflux conditions to yield methoxy-substituted derivatives . Applying this method:

-

Reaction Setup:

-

Key Challenges:

Structural Optimization

Modifications to the core structure, such as replacing the methoxy group with other substituents, have been explored in related compounds. For instance, desmethoxy analogs of quinoline-based antivirals exhibited reduced potency, underscoring the importance of the methoxy group in bioactivity .

Structural and Electronic Features

Conformational Analysis

X-ray crystallography of analogous compounds reveals that the pyridine ring adopts a nearly coplanar orientation with the benzene ring, facilitating conjugation and electronic delocalization . The trifluoromethyl group induces a slight distortion due to steric and electronic effects.

Electronic Effects

-

Methoxy Group: Enhances electron density on the pyridine ring, promoting hydrogen bonding with biological targets (e.g., Asp318 in HCV NS5B polymerase) .

-

Trifluoromethyl Group: Withdraws electrons via inductive effects, increasing oxidative stability and membrane permeability .

| Hazard | Precautionary Measures |

|---|---|

| Flammability | Store away from ignition sources |

| Skin/Irritation | Use gloves and eye protection |

Environmental Impact

The trifluoromethyl group is resistant to biodegradation, necessitating careful waste management to prevent environmental persistence .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume